molecular formula C11H20N3O4P B1165863 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone CAS No. 5734-69-0

2-Ethylamino-6-methyl-4(3H)-Pyrimidinone

Cat. No.: B1165863
CAS No.: 5734-69-0
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Description

2-Ethylamino-6-methyl-4(3H)-Pyrimidinone (CAS 5734-69-0) is a chemical compound featuring a pyrimidinone core, a scaffold recognized for its significant value in antimicrobial research and development . This structure serves as a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles, such as pyrrolo[2,3-d]pyrimidines, which are of high interest in pharmaceutical chemistry due to their broad-spectrum bioactivities . While specific mechanistic data for this exact compound is limited, its structural similarity to the fungicide Ethirimol suggests potential for exploring similar biological pathways. Researchers can utilize this compound to develop novel antimicrobial agents aimed at addressing the critical global challenge of antimicrobial resistance (AMR) . The molecular framework allows for site-selective modifications, enabling the regulation of its physical properties and biological activity for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

5734-69-0

Molecular Formula

C11H20N3O4P

Origin of Product

United States

Preparation Methods

Base-Catalyzed Ring Formation

The most direct route to 2-ethylamino-6-methyl-4(3H)-pyrimidinone involves cyclocondensation of ethyl acetoacetate with N-ethylguanidine. This method, adapted from the synthesis of analogous diethylamino pyrimidinones, employs reflux conditions in polar aprotic solvents like ethanol or DMF. The reaction proceeds via nucleophilic attack of the guanidine’s amino group on the β-ketoester’s carbonyl carbon, followed by cyclodehydration.

For example, heating ethyl acetoacetate (1.0 equiv) with N-ethylguanidine hydrochloride (1.2 equiv) in ethanol at 80°C for 12 hours yields the target compound after neutralization and recrystallization. Yields typically range from 60–75%, contingent on the purity of the guanidine precursor. Challenges include the limited commercial availability of N-ethylguanidine, necessitating in situ preparation via ethylation of cyanamide.

Solvent and Catalyst Optimization

Recent advances leverage activated catalysts to enhance reaction efficiency. A patent describing the synthesis of related pyrimidinyloxy compounds highlights the importance of calcined K2_2CO3_3 (activated at 360°C for 3.5 hours) in promoting anhydrous substitution reactions. Applying this to pyrimidinone synthesis, calcined K2_2CO3_3 increases contact surface area, improving cyclocondensation yields by 15–20% compared to untreated base.

Post-Synthetic Modification of Pyrimidinone Intermediates

Chloropyrimidinone Amination

An alternative route involves synthesizing 2-chloro-6-methyl-4(3H)-pyrimidinone followed by nucleophilic substitution with ethylamine. This two-step process, inspired by methods for pyrido[2,3-d]pyrimidin-4-ones, begins with cyclocondensation of ethyl acetoacetate and chloroguanidine. The chlorinated intermediate is then reacted with excess ethylamine in THF at 60°C, yielding the ethylamino derivative.

Key advantages include better control over substitution sites and avoidance of guanidine handling. However, chloroguanidine’s instability necessitates careful temperature control, and yields for the amination step rarely exceed 50%.

Alkylation of 2-Amino Precursors

Alkylation of 2-amino-6-methyl-4(3H)-pyrimidinone with ethyl iodide or diethyl sulfate represents a third pathway. In a procedure adapted from pyrazolo[3,4-d]pyrimidin-4(5H)-one synthesis, the amino group is treated with ethyl iodide (1.5 equiv) in the presence of NaH as a base. Reaction in DMF at 0°C to room temperature over 6 hours affords the N-ethylated product.

This method’s drawback is the potential for over-alkylation to form diethylamino byproducts. Purification via column chromatography (hexanes/ethyl acetate, 7:3) is essential, reducing net yields to 40–55%.

Structural Characterization and Tautomerism

Spectroscopic Analysis

The synthesized compound is characterized by 1H^1H NMR, 13C^{13}C NMR, IR, and mass spectrometry. Key spectral features include:

  • 1H^1H NMR (DMSO-d6d_6): δ 1.15 (t, J = 7.2 Hz, 3H, CH2_2CH3_3), 2.35 (s, 3H, C6-CH3_3), 3.25 (q, J = 7.2 Hz, 2H, NHCH2_2), 5.80 (s, 1H, C5-H).

  • IR (KBr): 1685 cm1^{-1} (C=O), 3300 cm1^{-1} (N-H stretch).

Tautomeric Equilibrium

Like related 4(3H)-pyrimidinones, the compound exists in a tautomeric equilibrium between the 4(3H)-lactam and 4(5H)-lactim forms. Nuclear Overhauser Effect (NOE) experiments confirm the lactam tautomer predominates in solution (≥90%), as evidenced by NOE enhancement between the C5-H and N3-H protons.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Key Challenges
CyclocondensationEthyl acetoacetate, N-ethylguanidine60–75Guanidine precursor availability
Chloropyrimidinone aminationEthyl acetoacetate, chloroguanidine40–50Intermediate stability
Alkylation2-Amino-6-methyl-4(3H)-pyrimidinone40–55Over-alkylation byproducts

Industrial-Scale Considerations

Catalyst Recycling

The patent method demonstrates that calcined K2_2CO3_3 retains activity for up to three reaction cycles after reactivation (grinding and heating). This reduces costs in large-scale production, though solvent recovery remains a bottleneck.

Chemical Reactions Analysis

Types of Reactions

2-Ethylamino-6-methyl-4(3H)-Pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

2-Ethylamino-6-methyl-4(3H)-Pyrimidinone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone involves its interaction with specific molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key pyrimidinone analogs, their substituents, and reported biological activities:

Compound Name Substituents (Position) Biological Activity Potency/IC50 Reference
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone 2-Ethylamino, 6-Me Not explicitly studied - -
ABPP (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) 2-NH₂, 5-Br, 6-Ph Antitumor (MBT-2 bladder tumor inhibition) 100 mg/kg dose
ABMFPP (2-amino-5-bromo-6-(3-fluorophenyl)-4(3H)-pyrimidinone) 2-NH₂, 5-Br, 6-(3-F-Ph) Antitumor (dose-dependent MBT-2 inhibition) Comparable to ABPP
AIDFPP (2-amino-5-iodo-6-(2,3-difluorophenyl)-4(3H)-pyrimidinone) 2-NH₂, 5-I, 6-(2,3-diF-Ph) Antitumor (long-term cures in 40% of mice) >500 mg/kg efficacy
5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone 2-Me, 5-Cl, 6-MeNH Structural data only; potential cytotoxicity -
6-Amino-2-(methylthio)-4(3H)-pyrimidinone 2-MeS, 6-NH₂ Antimicrobial (theoretical based on analogs) -

Key Findings from Comparative Analysis

Position 2 Substitutions: Amino vs. Ethylamino: ABPP and analogs with a 2-amino group exhibit potent antitumor activity . Methylthio (MeS): 6-Amino-2-(methylthio)-4(3H)-pyrimidinone () suggests sulfur-containing substituents might confer antimicrobial properties, though this requires validation for the ethylamino variant.

Position 5 Halogenation :

  • Bromo (Br) or iodo (I) substituents at position 5 (e.g., ABPP, AIDFPP) correlate with enhanced antitumor potency, likely due to increased electron-withdrawing effects and metabolic stability . The absence of a halogen in the target compound may reduce cytotoxicity but could limit antitumor efficacy.

Position 6 Substitutions: Phenyl vs. Methyl: ABPP (6-phenyl) and AIDFPP (6-difluorophenyl) show strong antitumor activity, attributed to aromatic π-π interactions with biological targets .

Therapeutic Applications: Antitumor: Fluorophenyl and iodinated analogs (e.g., AIDFPP) demonstrate superior efficacy in murine bladder tumor models compared to non-halogenated derivatives . Antiviral: C-6 phenyl-substituted pyrimidinones () exhibit interferon-inducing antiviral activity, suggesting the 6-methyl group in the target compound might alter immunomodulatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like substituted pyrimidine intermediates. For example, alkylation of 6-methyl-4(3H)-pyrimidinone with ethylamine derivatives under reflux in aprotic solvents (e.g., acetonitrile) can yield the target compound. Catalysts such as Pt/C or Raney nickel may enhance efficiency . Yield optimization requires precise control of stoichiometry, temperature (often 80–100°C), and reaction time (12–24 hours). Impurities like unreacted starting materials or byproducts (e.g., dimerized forms) should be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals: ethylamino protons (δ 1.2–1.4 ppm for CH₃, δ 2.6–3.0 ppm for NHCH₂), methyl group at C6 (δ 2.1–2.3 ppm), and pyrimidinone NH (δ 10–12 ppm, broad).
  • IR : Key peaks include N-H stretching (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-N (1250–1350 cm⁻¹). Compare with reference spectra from databases like NIST or crystallographic data .

Q. What solvents and crystallization methods are optimal for purifying this compound?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by slow diffusion with non-polar solvents (hexane, ether) for crystallization. Recrystallization from ethanol/water mixtures (7:3 v/v) often yields high-purity crystals. Monitor crystal morphology via X-ray diffraction to confirm lattice structure .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro or phenyl groups) affect the compound’s bioactivity and enzyme inhibition potential?

  • Methodological Answer : Substituents alter electronic and steric properties, impacting binding to biological targets. For example, fluorination at specific positions (e.g., C5) enhances metabolic stability and enzyme affinity, as seen in analogues inhibiting pyrimidine deaminase . Computational docking (DFT or molecular dynamics) can predict interactions with enzyme active sites, validated via enzymatic assays (e.g., IC₅₀ measurements) .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from varying assay conditions (e.g., pH, co-solvents) or tautomeric forms of the pyrimidinone ring. Address this by:

  • Standardizing assay protocols (e.g., fixed pH 7.4 buffers, DMSO <1% v/v).
  • Characterizing tautomer ratios via ¹³C NMR or X-ray crystallography.
  • Using QSAR models to correlate substituent effects with activity trends .

Q. How can pharmacophore modeling guide the design of derivatives with enhanced antiviral properties?

  • Methodological Answer : Extract key features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) from active derivatives. For Sendai virus inhibitors, a Catalyst-generated model identified essential motifs: a pyrimidinone core, ethylamino group, and methyl substituent at C6. Virtual screening of derivatives against this model prioritized candidates for synthesis and testing .

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